molecular formula C15H19F2NO4 B15124342 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid

Cat. No.: B15124342
M. Wt: 315.31 g/mol
InChI Key: OVMNRTGXXYWGCW-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the difluorophenyl moiety through a series of coupling reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the difluorophenyl moiety or the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with its target. The difluorophenyl moiety can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the difluorophenyl moiety, resulting in different chemical properties and biological activities.

    3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid: Contains only one fluorine atom, which can affect its reactivity and interactions.

    3-(Boc-amino)-4-(3,4-difluorophenyl)butyric Acid: The position of the fluorine atoms can influence the compound’s properties and applications.

Uniqueness

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid is unique due to the specific positioning of the difluorophenyl moiety, which can enhance its chemical stability and biological activity. The presence of the Boc-protected amino group also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and drug development.

Biological Activity

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a butyric acid backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino functional group, along with a difluorophenyl moiety. The presence of fluorine atoms in the phenyl group enhances the compound's lipophilicity and may influence its biological interactions.

Molecular Formula: C15_{15}H20_{20}F2_2N\O2_{2}

Molecular Weight: Approximately 284.33 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help regulate blood sugar levels .
  • Modulation of Signaling Pathways: The compound may interact with various signaling pathways in cells, influencing processes such as apoptosis and cell proliferation. Its structural analogs have been studied for their effects on cancer cell lines .

Applications in Pharmaceutical Development

  • Diabetes Management: As an intermediate in the synthesis of DPP-4 inhibitors like sitagliptin, this compound plays a crucial role in developing medications for type 2 diabetes. Sitagliptin has demonstrated significant hypoglycemic effects and is well-tolerated by patients .
  • Peptide Synthesis: The Boc protecting group facilitates the formation of peptide bonds during solid-phase peptide synthesis, making this compound valuable for creating therapeutic peptides .
  • Research Tool in Medicinal Chemistry: Researchers utilize this compound to explore new drug candidates, particularly those targeting metabolic disorders and cancer.

Case Study 1: DPP-4 Inhibition

A study investigated the efficacy of various Boc-protected amino acids, including this compound, as DPP-4 inhibitors. The findings indicated that modifications in the phenyl ring significantly impacted inhibitory activity. The difluorophenyl group was associated with enhanced potency compared to other substitutions .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of structurally similar compounds. The study revealed that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic options .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaKey Features
3-(Boc-amino)-4-(2-chlorophenyl)butyric acidC15_{15}H20_{20}ClN\O2_{2}Chlorine substitution; moderate DPP-4 inhibition
3-(Boc-amino)-4-(2,4-dichlorophenyl)butyric acidC15_{15}H20_{20}Cl2_{2}N\O2_{2}Increased lipophilicity; enhanced bioactivity
3-(Boc-amino)-4-phenylbutyric acidC15_{15}H21_{21}NO4_{4}Lacks halogen substitution; serves as a baseline for comparison

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

4-(2,3-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-12(19)20)7-9-5-4-6-11(16)13(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

OVMNRTGXXYWGCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)F)F)CC(=O)O

Origin of Product

United States

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